环丙基-(2-氟-3-甲氧基苯基)甲胺;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of cyclopropylamine derivatives is a topic of interest due to their pharmacological properties. Paper describes the synthesis of (E)- and (Z)-(+/-)-2-(3,4-dihydroxyphenyl)cyclopropylamine hydrochlorides, which are conformational analogues of dopamine. The synthesis did not yield compounds with dopaminergic activity but did result in alpha-adrenergic agonists with cardiostimulatory properties. The E isomer showed significantly higher potency than the Z isomer.

In paper , a chemoenzymatic route is described for the synthesis of (S)-1-Cyclopropyl-2-methoxyethanamine, a chiral intermediate for a receptor antagonist. The synthesis involved several steps, including resolution of racemic amine, permanganate oxidation, and reductive amination using leucine dehydrogenase. This paper demonstrates the potential for enzymatic processes in the synthesis of cyclopropylamine derivatives.

Molecular Structure Analysis

The molecular structure of cyclopropylamine derivatives is crucial for their biological activity. The conformational isomerism, as discussed in paper , affects the potency of the compounds in their biological actions. The stereochemistry and conformation of the cyclopropylamine moiety can influence the interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of cyclopropylamine derivatives are varied. Paper outlines the synthesis of 2-(2-Hydroxyphenyl) cyclopropane-1-carboxylic acid (HCCA), which involves chlorine-addition, cyclopropanation reaction, Krapcho decarboxylation, and demethylation. These reactions are indicative of the types of chemical transformations that might be applicable to the synthesis of "Cyclopropyl-(2-fluoro-3-methoxyphenyl)methanamine;hydrochloride".

Physical and Chemical Properties Analysis

While the physical and chemical properties of "Cyclopropyl-(2-fluoro-3-methoxyphenyl)methanamine;hydrochloride" are not directly reported in the papers, the properties of similar compounds can provide some insights. For instance, the solubility, stability, and reactivity of the cyclopropylamine derivatives would be influenced by the presence of functional groups and the overall molecular conformation. The pharmacological properties, such as alpha-adrenergic agonism and cardiostimulatory effects, are also part of the chemical properties profile, as seen in paper .

科学研究应用

氟烷氧基丁二烯的制备:Patrick、Rogers 和 Gorrell (2002) 展示了相关化合物 2-氟-3-甲氧基-1,3-丁二烯的制备,这对于其在平滑 4 + 2 环加成反应中的潜力非常重要。该过程对于各种有机化合物的合成非常重要 (Patrick、Rogers 和 Gorrell,2002).

异噻唑烷盐的合成:Swank 和 Lambeth (1983) 通过环化过程制备了一系列 N-苯基-3-甲硫代丙胺盐酸盐,包括 m-甲氧基苯基衍生物。该方法对于合成各种杂环化合物非常有价值 (Swank 和 Lambeth,1983).

氟喹诺酮类噻唑烷酮的抗菌研究:Patel 和 Patel (2010) 研究了氟喹诺酮类噻唑烷酮,该化合物使用环丙基-6-氟-7-[4-(4-甲氧基苯基)哌嗪-1-基]-4-氧代-1,4-二氢喹啉前体合成。本研究有助于药物化学领域,特别是在开发新的抗菌剂方面 (Patel 和 Patel,2010).

环丙胺合成:Matsuo、Tani 和 Hayakawa (2004) 开发了一种合成顺式-2-氟环丙胺的方法。该化合物对于各种化学合成至关重要,并在制药行业中具有应用 (Matsuo、Tani 和 Hayakawa,2004).

环丙烯酮肟的合成:吉田等人 (1988) 制备了环丙烯酮肟盐酸盐,包括 2-甲基-3-(4-甲基苯基) 衍生物。这些化合物是有机合成中的重要中间体,特别是在形成各种杂环化合物方面 (吉田等人,1988).

氟化杂环化合物的合成:石、王和施洛瑟 (1996) 利用 2-氟-3-甲氧基丙烯酸及其衍生物合成各种含氟杂环化合物,展示了这些氟化结构单元的多功能性 (石、王和施洛瑟,1996).

N-芳基环丙胺的合成:崔和洛普基 (2001) 开发了一种一步法合成 N-芳基环丙胺的方法,包括具有 2-甲氧基苯基取代基的化合物。该方法对于直接合成这些化合物非常重要,这些化合物在药物化学中具有各种应用 (崔和洛普基,2001).

丙烯芳胺的抗菌活性:Arutyunyan 等人 (2017) 合成了丙烯芳胺,包括具有 4-甲氧基苯基基团的衍生物。这些化合物表现出很高的抗菌活性,突出了它们在开发新的抗菌剂中的潜在用途 (Arutyunyan 等人,2017).

单氟环丙烷核苷的合成:Rosen 等人 (2004) 合成了单氟环丙烷核苷,包括具有氟苯基环丙基基团的衍生物。这些化合物在抗病毒药物开发中具有潜在应用 (Rosen 等人,2004).

环丙基和氟苯基衍生物的生物活性:Issayeva 等人 (2019) 探索了含有环丙烷和氟苯基片段的 N-乙氧基乙基哌啶衍生物的抗菌活性。本研究增加了对这些化合物生物活性的理解 (Issayeva 等人,2019).

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

属性

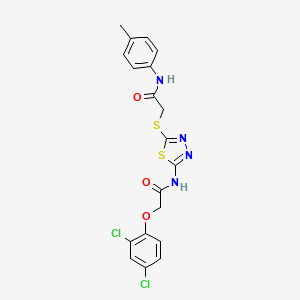

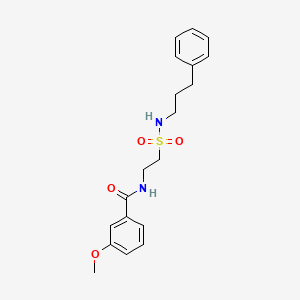

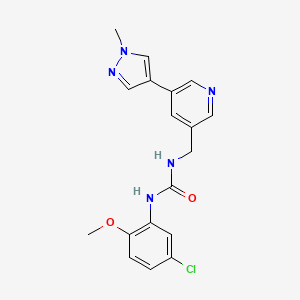

IUPAC Name |

cyclopropyl-(2-fluoro-3-methoxyphenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO.ClH/c1-14-9-4-2-3-8(10(9)12)11(13)7-5-6-7;/h2-4,7,11H,5-6,13H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXSMKKEZWVCPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)C(C2CC2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl(2-fluoro-3-methoxyphenyl)methanamine hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(1-Benzylpyrrolidin-3-yl)triazol-4-yl]benzaldehyde](/img/structure/B3007355.png)

![2-[(2,6-Dichlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B3007360.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3007369.png)

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxamide](/img/structure/B3007370.png)

![8-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B3007371.png)